4-(1H-pyrazol-1-yl)benzoyl chloride
Overview
Description
“4-(1H-pyrazol-1-yl)benzoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)benzoyl chloride” is1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)benzoyl chloride” is a solid at ambient temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Medicinal Applications
A key application of 4-(1H-pyrazol-1-yl)benzoyl chloride derivatives involves their synthesis for potential medicinal uses. For instance, functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which include derivatives of 4-(1H-pyrazol-1-yl)benzoyl chloride, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds displayed significant antimicrobial and antioxidant efficacy, suggesting potential for therapeutic applications (Rangaswamy et al., 2017). Additionally, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to 4-(1H-pyrazol-1-yl)benzoyl chloride, have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria, reinforcing their potential in antimicrobial therapy (Bildirici et al., 2007).
Chemical Synthesis and Stability
In the field of chemical synthesis, 4-(1H-pyrazol-1-yl)benzoyl chloride derivatives have been utilized in various reactions. A study involving the reaction of N-aroyldihydrocyclopenta-pyrazolidinol with ketenes, for instance, led to the formation of 1,3,4-oxadiazoles, highlighting the versatility of these compounds in synthetic chemistry (Tsoleridis et al., 2003). Moreover, the structural and thermal stability of these derivatives have been explored through experimental and theoretical studies. For example, the molecular structure of 1,4-bis(substituted-carbonyl)benzene, derived from pyrazole derivatives and terephthaloyl dichloride, showed considerable low reactivity, indicating potential for development in coordination chemistry under optimal conditions (Khan et al., 2020).
Safety And Hazards
“4-(1H-pyrazol-1-yl)benzoyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
4-pyrazol-1-ylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHZXQMHIQHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380111 | |
Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)benzoyl chloride | |
CAS RN |
220461-83-6 | |
Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Pyrazol-1-yl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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